molecular formula C10H20ClNO2 B2802411 4-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride CAS No. 2155855-25-5

4-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride

Cat. No.: B2802411
CAS No.: 2155855-25-5
M. Wt: 221.73
InChI Key: WBTFETHEFOBNPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride is a piperidine carboxylic acid derivative offered as a solid powder for research and development purposes . As a high-purity organic compound, it serves as a valuable building block in medicinal chemistry and drug discovery research for the synthesis of more complex molecules . The carboxylic acid functional group is a key site for chemical reactivity, enabling researchers to employ this compound in various synthetic transformations, such as amide bond formation, which is a critical linkage in many pharmaceutical agents . The hydrochloride salt form typically enhances the compound's stability and solubility, facilitating its handling and use in various experimental conditions. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should consult the specific safety data sheet (SDS) prior to use, as proper handling procedures are essential .

Properties

IUPAC Name

4-(2-methylpropyl)piperidine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-8(2)7-10(9(12)13)3-5-11-6-4-10;/h8,11H,3-7H2,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTFETHEFOBNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(CCNCC1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reaction conditions is crucial to minimize by-products and maximize the overall efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride typically involves the reaction of piperidine derivatives with carboxylic acids under controlled conditions. The compound is characterized by its piperidine ring structure, which contributes to its biological activity.

Synthetic Methodology

The synthetic pathway often includes:

  • Hydrogenation : Using catalysts like palladium charcoal to reduce starting materials.
  • Esterification : Converting acids to esters for easier manipulation.
  • Resolution : Employing chiral reagents to isolate specific enantiomers, enhancing biological efficacy.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities, particularly in the context of neurological and cardiovascular health.

Pharmacological Effects

  • Thrombin Inhibition : This compound serves as an intermediate in the synthesis of argatroban, a potent thrombin inhibitor used in anticoagulation therapy for patients with ischemic cerebral infarction .
  • Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects, making it a candidate for treating neurodegenerative disorders .

Therapeutic Applications

The compound's versatility allows it to be explored in various therapeutic contexts:

Cardiovascular Applications

  • Anticoagulant Therapy : As part of argatroban synthesis, it plays a crucial role in managing thrombotic conditions. Clinical applications include treatment protocols for patients undergoing percutaneous coronary interventions .

Neurological Disorders

  • Potential in Treating Depression and Anxiety : The compound's structure suggests possible interactions with neurotransmitter systems, warranting further investigation into its efficacy against mood disorders .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of this compound:

StudyFocusFindings
Thrombin InhibitionDemonstrated significant anticoagulant effects in clinical trials.
NeuroprotectionShowed promise in animal models for reducing neuronal damage post-stroke.
Mood DisordersIndicated potential benefits in alleviating symptoms of anxiety and depression.

Mechanism of Action

The mechanism of action of 4-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(2-methylpropyl)piperidine-4-carboxylic acid hydrochloride with structurally or functionally related piperidine derivatives and carboxylic acid hydrochlorides:

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Applications/Notes
This compound C₁₀H₁₉NO₂·HCl (inferred) ~252.24 4-(2-methylpropyl), 4-carboxylic acid Not explicitly provided Pharmaceutical intermediate
4-Fluoro-4-piperidinecarboxylic acid hydrochloride C₆H₁₁ClFNO₂ 183.62 4-fluoro, 4-carboxylic acid 1186663-32-0 Research chemical; 95% purity
4-(Diphenylmethoxy)piperidine hydrochloride C₁₈H₂₁NO·HCl 303.83 4-(diphenylmethoxy) 65214-86-0 SDS available; toxicity data unspecified
4-(Phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic acid hydrochloride C₁₉H₂₂N₂O₂·HCl 350.86 4-(phenylamino), 1-(phenylmethyl) 61087-51-2 Pharmaceutical intermediate; avoid food contact
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₇H₇ClN₂O₂ 186.60 Pyrimidine backbone with chloro/methyl 89581-58-8 Not a piperidine but a pyrimidine analog

Key Findings:

Pharmaceutical Utility: Both this compound and 4-(Phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic acid hydrochloride are explicitly labeled as pharmaceutical intermediates, suggesting roles in synthesizing active pharmaceutical ingredients (APIs) . In contrast, 2-chloro-6-methylpyrimidine-4-carboxylic acid represents a divergent structural class (pyrimidine vs. piperidine) with distinct reactivity in heterocyclic chemistry .

Data Gaps: Acute toxicity, ecotoxicity, and detailed pharmacokinetic data for this compound are absent in the provided evidence, mirroring limitations seen in analogs like 4-(Diphenylmethoxy)piperidine hydrochloride . Purity levels for the target compound are unspecified, whereas 4-fluoro-4-piperidinecarboxylic acid hydrochloride is noted at 95% purity .

Biological Activity

4-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride is a piperidine derivative with potential applications in medicinal chemistry and biological research. Its molecular formula is C10H19NO2·HCl, and it serves as a building block for various pharmaceutical compounds, particularly those targeting the central nervous system. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2-methylpropyl group and a carboxylic acid functional group. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for biological studies.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or allosteric sites, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target involved .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : It has been studied for its potential as an enzyme inhibitor, particularly in pathways related to neurological functions.
  • Receptor Modulation : The compound may act on various receptors in the central nervous system, which could be beneficial in developing treatments for neurological disorders.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against certain strains of bacteria, although further research is needed to confirm efficacy .

Case Studies

  • Antimicrobial Activity : A study evaluating the antimicrobial effects of piperidine derivatives found that some exhibited significant bacteriostatic effects against Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the piperidine ring influenced their activity levels .
  • Cytotoxicity Studies : In vitro cytotoxicity assays demonstrated that derivatives of piperidine, including the hydrochloride salt form, showed varying degrees of cytotoxicity against cancer cell lines. For instance, compounds similar to this compound exhibited IC50 values ranging from 10 to 30 µM against different cancer cell lines .
  • Neuropharmacological Effects : Research into the central nervous system effects of piperidine derivatives has indicated potential applications in treating conditions such as anxiety and depression. The modulation of neurotransmitter systems through receptor interactions has been a focal point in this area .

Data Summary

Biological ActivityObserved EffectsReference
Enzyme InhibitionPotential inhibition of key enzymes involved in CNS pathways
AntimicrobialBacteriostatic effects against S. aureus and E. coli
CytotoxicityIC50 values between 10-30 µM against cancer cell lines
NeuropharmacologicalModulation of neurotransmitter systems

Q & A

Q. What are the optimal synthetic routes for 4-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves multi-step processes, including alkylation of the piperidine ring and subsequent salt formation. A common method involves Friedel-Crafts alkylation to introduce the 2-methylpropyl group, followed by cyclization and neutralization steps . Optimization can be achieved by:

  • Temperature control : Maintaining ≤50°C during alkylation minimizes side reactions.
  • Catalyst selection : Lewis acids (e.g., AlCl₃) improve yield in Friedel-Crafts steps .
  • Salt formation : Hydrochloric acid treatment at controlled pH (3–4) ensures high-purity hydrochloride salt formation .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) to assess purity (≥98%) .
  • NMR : ¹H NMR (D₂O) should show distinct peaks for the piperidine ring (δ 2.8–3.2 ppm) and 2-methylpropyl group (δ 1.0–1.2 ppm) .
  • Mass spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak at m/z 221.73 (M+H⁺) .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

  • Solubility : The hydrochloride salt enhances water solubility (>50 mg/mL at 25°C), making it suitable for aqueous buffers .
  • Stability : Store at −20°C in airtight containers to prevent hydrolysis of the piperidine ring. Stability studies show no degradation over 5 years under these conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets of this compound?

SAR studies should focus on:

  • Functional group modifications : Replace the 2-methylpropyl group with bulkier alkyl chains (e.g., tert-butyl) to evaluate steric effects on receptor binding .
  • Biological assays : Test derivatives in vitro against serotonin receptors (5-HT1A/2A) and monoamine transporters, as structural analogs show affinity for these targets .
  • Data analysis : Use computational docking (e.g., AutoDock Vina) to correlate substituent effects with binding energy scores .

Q. How can contradictions in pharmacological data between in vitro and in vivo models be resolved?

Discrepancies may arise from:

  • Metabolic instability : Perform LC-MS/MS to identify metabolites in plasma. For example, oxidation of the piperidine ring can reduce bioavailability .
  • Dosing regimens : Adjust in vivo doses based on pharmacokinetic (PK) parameters like half-life (t₁/₂) and volume of distribution (Vd) derived from rodent studies .

Q. What methodologies are recommended for studying the compound’s pharmacokinetics and tissue distribution?

  • Radiolabeling : Synthesize a ¹⁴C-labeled analog to track distribution in organs (e.g., brain, liver) using autoradiography .
  • Microdialysis : Implant probes in rodent brains to measure extracellular fluid concentrations post-administration .

Q. How does the hydrochloride salt form impact biological activity compared to the free base?

  • Ionization : The hydrochloride salt increases solubility, enhancing dissolution rates and bioavailability in oral administration models .
  • Receptor binding : The free base may exhibit higher membrane permeability, but the salt form improves dose consistency in aqueous formulations .

Q. What advanced analytical techniques address challenges in quantifying low-concentration samples?

  • UHPLC-MS/MS : Achieve detection limits of 0.1 ng/mL using a triple quadrupole system with multiple reaction monitoring (MRM) .
  • Isotopic dilution : Spike samples with deuterated internal standards (e.g., D₃-4-(2-Methylpropyl)piperidine) to correct for matrix effects .

Q. How can researchers design in vivo models to evaluate neuropharmacological effects?

  • Rodent behavioral assays : Use forced swim tests (FST) and tail suspension tests (TST) to assess antidepressant-like activity, comparing dose-dependent reductions in immobility time .
  • Microglia activation studies : Administer the compound in LPS-induced neuroinflammation models and quantify TNF-α levels via ELISA .

Q. What computational tools are effective for predicting off-target interactions?

  • Machine learning : Train models on ChEMBL datasets to predict off-target binding to adrenergic or dopaminergic receptors .
  • Molecular dynamics simulations : Simulate ligand-receptor complexes for ≥100 ns to assess binding stability and conformational changes .

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